molecular formula C14H27N3O9 B605852 Azido-PEG4-beta-D-glucose CAS No. 1609083-15-9

Azido-PEG4-beta-D-glucose

Cat. No.: B605852
CAS No.: 1609083-15-9
M. Wt: 381.38
InChI Key: AJCOHNWPGBTGTQ-RKQHYHRCSA-N
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Description

Azido-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) spacer with a beta-D-glucose moiety and an azide functional group. This unique structure allows it to be used in various chemical reactions, particularly in the field of click chemistry. The PEG spacer enhances solubility in aqueous media, while the beta-D-glucose moiety increases selectivity in PEGylation reactions .

Mechanism of Action

Target of Action

Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound as a linker in the synthesis of PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media

Result of Action

The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes depending on the function of the degraded proteins.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper catalysts for the CuAAc reaction, and the presence of molecules with Alkyne, DBCO, or BCN groups for click chemistry reactions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could also influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-beta-D-glucose is typically synthesized through a multi-step process involving the functionalization of PEG and glucose derivatives. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent. The reaction conditions usually involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired purity levels. The compound is then stored under specific conditions to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-beta-D-glucose primarily undergoes click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and drug development .

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked compounds, which are stable and can be further functionalized for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-beta-D-mannose
  • Azido-PEG4-beta-D-galactose
  • Azido-PEG4-beta-D-glucuronic acid

Uniqueness

Azido-PEG4-beta-D-glucose stands out due to its unique combination of a PEG spacer, beta-D-glucose moiety, and azide group. This structure provides enhanced solubility, selectivity, and reactivity, making it more versatile compared to its analogs .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOHNWPGBTGTQ-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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